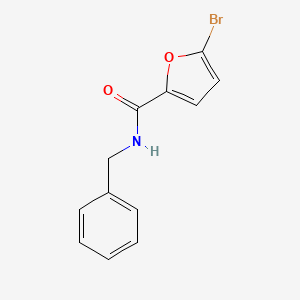

N-benzyl-5-bromofuran-2-carboxamide

描述

Structure

3D Structure

属性

IUPAC Name |

N-benzyl-5-bromofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c13-11-7-6-10(16-11)12(15)14-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUZGNGADSRKPPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=C(O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354047 | |

| Record name | N-benzyl-5-bromofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117845-23-5 | |

| Record name | N-benzyl-5-bromofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing Furan 2 Carboxamide Scaffolds in Modern Drug Discovery Efforts

The furan-2-carboxamide scaffold is a prominent structural motif in the field of medicinal chemistry, recognized for its versatility and presence in a wide array of biologically active compounds. ontosight.ai Furan (B31954), as a heterocyclic aromatic ring, is a valuable subunit in pharmaceutical chemistry, though the synthesis of furan-containing compounds can present challenges. shareok.org The furan-2-carboxamide core acts as a versatile building block, allowing for extensive chemical modifications to explore structure-activity relationships (SAR). nih.gov Researchers have successfully leveraged this scaffold to develop agents with diverse therapeutic potential, including anticancer, antimicrobial, and antidiabetic properties. ontosight.ainih.govmdpi.com

Recent research has demonstrated the broad applicability of this scaffold:

Antidiabetic Agents: Through phenotypic screening, furan-2-carboxylic acid derivatives have been identified as inhibitors of gluconeogenesis, a key process in type 2 diabetes mellitus (T2DM). nih.gov A lead compound, 10v, showed improved potency and a favorable pharmacokinetic profile, making it a promising candidate for T2DM treatment. nih.gov

Antimicrobial and Anticancer Agents: A series of carbamothioyl-furan-2-carboxamide derivatives displayed significant antimicrobial and anticancer activities. mdpi.com Certain derivatives were particularly potent against E. coli, S. aureus, and B. cereus, while others showed high efficacy against human cancer cell lines, including hepatocellular carcinoma (HepG2). mdpi.com

Antiviral Inhibitors: Derivatives of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide have been identified as novel, non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial target for antiviral drug development. nih.gov Structure-based optimization led to compounds with significantly improved inhibitory concentrations. nih.gov

Antibiofilm Agents: In an effort to create more stable alternatives to furanone-based quorum sensing inhibitors, researchers performed a bioisosteric replacement of the furanone ring with a furan-2-carboxamide moiety. researchgate.netnih.gov This strategy yielded compounds with significant activity in reducing Pseudomonas aeruginosa biofilm formation, with one carbohydrazide (B1668358) derivative achieving 58% inhibition. researchgate.netnih.gov

Table 1: Bioactivity of Furan-2-Carboxamide Derivatives

| Compound/Series | Target/Organism | Activity Type | Key Finding | Reference |

|---|---|---|---|---|

| Compound 10v | Gluconeogenesis | T2DM Amelioration | Improved potency and oral bioavailability compared to initial hit. | nih.gov |

| Carbamothioyl-furan-2-carboxamides | E. coli, S. aureus, B. cereus | Antimicrobial | MIC values as low as 230 µg/mL. | mdpi.com |

| p-tolylcarbamothioyl)furan-2-carboxamide | HepG2 Cancer Cells | Anticancer | 33.29% cell viability at 20 µg/mL. | mdpi.com |

| F8-B22 | SARS-CoV-2 Mpro | Antiviral | IC₅₀ value of 1.55 µM. | nih.gov |

| Carbohydrazide 4b | P. aeruginosa | Antibiofilm | 58% biofilm inhibition at 50 µM. | researchgate.netnih.gov |

Strategic Importance of Halogenated Furan Derivatives in Bioactive Molecule Design

The incorporation of halogen atoms, particularly bromine, is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. The introduction of a bromine atom to the furan (B31954) ring, as seen in N-benzyl-5-bromofuran-2-carboxamide, can have profound effects.

Halogenation can influence a molecule's:

Lipophilicity: Halogens can increase a compound's ability to cross biological membranes.

Binding Interactions: Bromine can participate in halogen bonding, a non-covalent interaction with biological targets that can enhance binding affinity and selectivity.

Metabolic Stability: The presence of a halogen can block sites of metabolic oxidation, potentially increasing the compound's half-life.

The strategic placement of halogens has proven effective in various furan-based compounds. For instance, studies on antibiofilm furan-2-carboxamides revealed that substitutions on an attached phenyl ring, including with halogen atoms, were a crucial feature for inhibiting biofilm formation. nih.gov Similarly, the synthesis of N,N-dibenzyl 5-bromofuran-2-carboxamide highlights how the bromine substitution, in conjunction with the carboxamide group, may contribute to the molecule's ability to interact with biological targets. ontosight.ai The synthesis of complex natural products has also employed bromination as a key chemical step. acs.org

Table 2: Physicochemical Properties of this compound and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Reference |

|---|---|---|---|---|

| This compound | 117845-23-5 | C₁₂H₁₀BrNO₂ | 280.12 | vulcanchem.com |

| 5-Bromofuran-2-carboxamide | 6134-61-8 | C₅H₄BrNO₂ | 189.99 | nih.gov |

| N,N-Dibenzyl 5-bromofuran-2-carboxamide | 117845-23-5 | C₁₉H₁₆BrNO₂ | (Not specified) | ontosight.ai |

Overview of N Benzyl 5 Bromofuran 2 Carboxamide S Potential and Research Trajectories

Retrosynthetic Analysis and Identification of Key Starting Materials

A retrosynthetic analysis of the target molecule, this compound, reveals that the most logical disconnection is at the amide C-N bond. This bond is formed between the carbonyl carbon of a 5-bromofuran-2-carboxylic acid derivative and the nitrogen atom of benzylamine. This approach simplifies the synthesis into two main challenges: the preparation of the carboxylic acid precursor and the acquisition or synthesis of the amine building block.

Synthesis of 5-Bromofuran-2-carboxylic Acid and its Precursors

5-Bromofuran-2-carboxylic acid is a key intermediate in the synthesis of the target compound. Its preparation typically begins with more readily available furan derivatives. While specific details for the direct synthesis of 5-bromofuran-2-carboxylic acid were not found in the provided search results, a common synthetic route involves the bromination of a suitable furan precursor. For instance, a related synthesis of 5-bromo-2-chlorobenzoic acid involves the monobromination of 2-chlorobenzoic acid using N-bromosuccinimide (NBS) in a sulfuric acid system. google.com A similar electrophilic aromatic substitution on a furan ring could be envisaged.

Alternatively, the synthesis can proceed through the formation of the corresponding acyl chloride. One documented method involves suspending 5-bromo-2-furancarboxylic acid in toluene with thionyl chloride and heating the mixture to reflux for two hours to yield 5-bromo-2-furancarboxylic acid chloride. prepchem.com This acyl chloride is a highly reactive intermediate that can be readily used in subsequent amidation reactions.

| Precursor | Reagents | Conditions | Product | Reference |

| 5-Bromo-2-furancarboxylic acid | Toluene, Thionyl chloride | Reflux, 2 hours | 5-Bromo-2-furancarboxylic acid chloride | prepchem.com |

Preparation of Benzylamine and Diverse Amine Building Blocks

Benzylamine is the second crucial component in the synthesis of this compound. It can be prepared through several established methods. One common industrial method is the reaction of benzyl chloride with ammonia. chemicalbook.com To avoid the formation of secondary and tertiary amine byproducts, a large excess of ammonia is often employed. mdma.ch An alternative approach that can provide a better yield of the primary amine is the reaction of benzyl chloride with hexamethylenetetramine, followed by acidic hydrolysis. prepchem.com

Another significant route to benzylamine is the reductive amination of benzaldehyde. This can be achieved by reacting benzaldehyde with ammonia in the presence of a catalyst like Raney nickel and hydrogen gas. chemicalbook.com A patented process describes the simultaneous addition of benzyl chloride and benzaldehyde to an aqueous ammonia solution to produce benzylamine with good yield. googleapis.comgoogle.com

The following table summarizes some of the methods for preparing benzylamine:

| Starting Material(s) | Reagents | Conditions | Yield | Reference |

| Benzyl chloride, Aqueous Ammonia | Excess ammonia, 30-34°C | Exothermic reaction | 60.7% | mdma.ch |

| Benzyl chloride, Hexamethylenetetramine | Chloroform, reflux; then alcohol, HCl | - | - | prepchem.com |

| Benzaldehyde, Ammonia | Raney nickel, H₂, Methanol | 100°C, 15 MPa | 93% | chemicalbook.com |

| Benzyl chloride, Benzaldehyde, Aqueous Ammonia | 70-75°C, 3 hours | 82.6% | googleapis.comgoogle.com |

Direct Amide Bond Formation Strategies

The crucial step in the synthesis of this compound is the formation of the amide bond. Several strategies can be employed for this transformation, each with its own advantages and limitations.

Carbodiimide-Mediated Coupling Reactions

Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used reagents for promoting the formation of amide bonds from carboxylic acids and amines. These reactions often include an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization, particularly in peptide synthesis. peptide.compeptide.com A general procedure involves dissolving the carboxylic acid and amine in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF), adding the coupling reagent and HOBt, and stirring until the reaction is complete. peptide.com A protocol for the coupling of electron-deficient amines and functionalized carboxylic acids suggests using 1 equivalent of EDC and 1 equivalent of 4-(dimethylamino)pyridine (DMAP) with a catalytic amount of HOBt for optimal results. nih.govnih.gov

Application of Activated Esters and Acyl Chlorides

The reaction between an amine and a more reactive carboxylic acid derivative, such as an acyl chloride, is a fundamental and efficient method for amide synthesis. As mentioned previously, 5-bromofuran-2-carboxylic acid can be converted to its highly reactive acyl chloride, 5-bromo-2-furancarboxylic acid chloride, using thionyl chloride. prepchem.com This acyl chloride can then be directly reacted with benzylamine to form the desired amide. The use of oxalyl chloride is another common method for preparing acyl chlorides from carboxylic acids. shirazu.ac.ir

Catalytic Approaches for Amidation

In recent years, more environmentally friendly catalytic methods for direct amidation have been developed. Boric acid has emerged as an effective and inexpensive catalyst for the direct formation of amides from carboxylic acids and amines, with water being the only byproduct. orgsyn.orgorgsyn.org This method is advantageous due to its tolerance of various functional groups and its stability in the presence of water. researchgate.net The reaction is typically carried out by heating the carboxylic acid and amine with a catalytic amount of boric acid in a suitable solvent. The catalytic activity of boric acid can be enhanced by the in-situ formation of borate esters. ucl.ac.ukworktribe.com

Advanced and Selective Synthetic Routes

Modern organic synthesis relies on powerful and selective reactions to build complex molecules from simpler starting materials. For the preparation of this compound and its derivatives, palladium-catalyzed cross-coupling reactions and chemoselective transamidation methodologies are particularly prominent.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. nih.govnih.gov This reaction is particularly valuable for the functionalization of furan rings, which are key components of many biologically active compounds. In a typical Suzuki-Miyaura reaction, an organoboron compound (like an aryl or heteroaryl boronic acid) is coupled with an organohalide (such as a bromo-substituted furan) in the presence of a palladium catalyst and a base. nih.govnih.gov

For instance, the synthesis of N-(4-bromophenyl)furan-2-carboxamide derivatives has been achieved through a Suzuki-Miyaura cross-coupling. nih.gov In this process, N-(4-bromophenyl)furan-2-carboxamide is reacted with various aryl or heteroaryl boronic acids using tetrakis(triphenylphosphine)palladium(0) as the catalyst and potassium phosphate as the base. nih.gov This approach allows for the introduction of diverse substituents onto the furan ring, leading to a library of functionalized furan-2-carboxamides. nih.gov The reaction is typically carried out in a solvent mixture like 1,4-dioxane and water, under reflux conditions for several hours. nih.gov

The efficiency of the Suzuki-Miyaura reaction can be influenced by several factors, including the choice of catalyst, base, and solvent system. researchgate.net Ligand-free palladium catalysts, such as PdCl2, have been explored to enhance the sustainability and efficiency of the process. researchgate.net The use of ultrasound has also been shown to intensify the reaction, leading to shorter reaction times and improved yields. researchgate.net

The formation of the carboxamide bond is another critical step in the synthesis of this compound. While traditional methods often involve the reaction of a carboxylic acid with an amine using a coupling agent, chemoselective transamidation offers a milder and more selective alternative.

One approach to carboxamide synthesis involves the use of coupling agents like 1,1'-carbonyldiimidazole (CDI). nih.gov In this method, the carboxylic acid (e.g., furan-2-carboxylic acid) is first activated with CDI to form an acylimidazolide intermediate. nih.gov This intermediate then reacts with an amine to furnish the desired carboxamide. nih.gov While effective, CDI can have limitations in terms of reactivity. mdpi.com

More advanced and environmentally friendly methods utilize catalysts like 2-methyl-6-nitrobenzoic anhydride (MNBA) in combination with 4-dimethylaminopyridine (DMAP). mdpi.compreprints.org This catalytic system allows for one-pot synthesis of carboxamides at room temperature, offering advantages in terms of efficiency and milder reaction conditions. mdpi.compreprints.org For example, N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide has been successfully synthesized using this method from 5-bromofuran-2-carboxylic acid and isoniazid with a high yield. mdpi.compreprints.org

Purification and Spectroscopic Characterization in Organic Synthesis

Following synthesis, the target compound must be isolated from the reaction mixture and its structure confirmed. This is achieved through a combination of purification techniques and spectroscopic analysis.

Chromatography is an indispensable tool for the purification of organic compounds. Flash column chromatography is a commonly employed technique for the separation of furan-2-carboxamides from reaction byproducts and unreacted starting materials. nih.govnih.gov In this method, the crude reaction mixture is passed through a column packed with a stationary phase, such as silica gel. A solvent or a mixture of solvents (the mobile phase) is then used to elute the components of the mixture at different rates, allowing for their separation. chemicalpapers.com The choice of the mobile phase is crucial for achieving good separation. chemicalpapers.com For example, mixtures of hexane and ethyl acetate are often used for the purification of furan-2-carboxamides. nih.gov

Other chromatographic techniques, such as gas chromatography (GC) and liquid chromatography (LC), are also utilized, particularly for the analysis and separation of furan derivatives. researchgate.netgoogle.com Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical method for separating and identifying volatile compounds like furan and its derivatives. researchgate.netnih.gov High-performance liquid chromatography (HPLC) can be used for the purification of furfural derivatives using a silicate-based stationary phase and an organic acid as the mobile phase. google.com

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of a furan carboxamide, characteristic signals for the furan ring protons, the amide N-H proton, and the protons of the benzyl group can be observed. mdpi.comscielo.br For example, in the ¹H NMR spectrum of N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide, the furan protons appear as doublet signals, and the NH protons of the hydrazide linkage appear as broad singlet signals. mdpi.com The presence of rotational isomers (E/Z) around the amide bond can sometimes lead to the observation of two sets of signals for the protons near the amide group. scielo.br

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. mdpi.comscielo.br For instance, the carbonyl carbon of the amide group typically appears at a characteristic downfield chemical shift. mdpi.com The carbon atoms of the furan and benzene rings also give rise to distinct signals. mdpi.comscielo.br

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound and its analogs would be expected to show characteristic absorption bands for the N-H bond of the amide, the C=O (carbonyl) group of the amide, and the C-O and C-H bonds of the furan and benzyl groups.

For example, the IR spectrum of N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide shows strong absorption bands corresponding to the carbonyl groups. mdpi.compreprints.org The N-H stretching vibration of the amide group typically appears as a broad band in the region of 3500-3100 cm⁻¹. The C=O stretching vibration of the amide is usually a strong, sharp peak around 1680-1630 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the molecular weight can be calculated from its chemical formula (C₁₂H₁₀BrNO₂). The presence of bromine is particularly noteworthy, as its isotopic pattern (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic M+2 peak in the mass spectrum, aiding in its identification.

While a specific mass spectrum for this compound is not publicly available, the fragmentation of a closely related compound, N'- (5-bromofuran-2-carbonyl)isonicotinohydrazide, has been reported. uni.lu This analog exhibits a molecular ion peak, which is crucial for confirming the molecular weight. uni.lu

Based on the structure of this compound and general fragmentation patterns of amides and aromatic compounds, several key fragmentation pathways can be predicted:

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for amides. This could lead to the formation of a benzylaminyl radical and a 5-bromofuroyl cation, or a benzyl radical and a 5-bromofuran-2-carboxamide cation.

Amide Bond Cleavage: The cleavage of the amide bond itself is another expected fragmentation, which would yield a benzyl cation and a 5-bromofuran-2-carboxamide radical, or a benzyl radical and a 5-bromofuran-2-carboxamidinium ion. The benzyl cation (m/z 91) is a very common and stable fragment in the mass spectra of benzyl-containing compounds.

Loss of Bromine: The bromine atom can be lost as a radical, leading to a fragment ion with a mass 79 or 81 units less than the molecular ion.

Furan Ring Fragmentation: The furan ring itself can undergo fragmentation, although this is often less favorable than the cleavage of weaker bonds in the side chain.

A study on N-benzyl-N-(furan-2-ylmethyl)acetamide, another related amide, showed significant fragmentation through the rupture of the C-N bonds, resulting in fragments containing either the furan or the phenyl ring. researchgate.net This supports the prediction of similar fragmentation behavior for this compound.

Table 1: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Predicted m/z | Description |

| [C₁₂H₁₀⁷⁹BrNO₂]⁺ | 295 | Molecular Ion (with ⁷⁹Br) |

| [C₁₂H₁₀⁸¹BrNO₂]⁺ | 297 | Molecular Ion (with ⁸¹Br) |

| [C₇H₇]⁺ | 91 | Benzyl cation |

| [C₅H₂BrO₂]⁺ | 189/191 | 5-Bromofuroyl cation |

| [C₁₂H₁₀NO₂]⁺ | 216 | Fragment from loss of Br radical |

X-ray Crystallography for Absolute Stereochemistry and Conformation

Although no specific X-ray crystallographic data has been published for this compound, studies on related furan carboxamide derivatives provide insights into the likely structural features. For instance, the crystal structure of N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide has been determined, revealing the planarity of the furan ring and the conformation of the amide linkage. uni.lu

For this compound, X-ray analysis would be expected to reveal:

Planarity of the Furan Ring: The furan ring is an aromatic system and is expected to be essentially planar.

Conformation of the Amide Bond: The amide bond (C-N) typically exhibits partial double bond character, leading to restricted rotation. This results in a planar amide group, which can exist in either a cis or trans conformation. In most open-chain secondary amides, the trans conformation is sterically favored.

Intermolecular Interactions: In the solid state, molecules of this compound would likely be held together by intermolecular forces such as hydrogen bonding (between the N-H of the amide and the carbonyl oxygen of a neighboring molecule) and halogen bonding (involving the bromine atom). Pi-pi stacking interactions between the aromatic furan and benzyl rings may also be present.

A search for crystallographic data on similar structures in the Cambridge Structural Database (CSD) could provide further clues about the expected crystal packing and hydrogen bonding motifs.

Antimicrobial Activity Investigations

The furan nucleus is a fundamental component of many compounds with established biological effects, including antimicrobial properties. bohrium.com The class of compounds known as furan-2-carboxamides, to which this compound belongs, has been a subject of interest for their potential as antimicrobial agents. nih.gov

Assessment of Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains (e.g., E. Coli)

In a study on different heterocyclic structures, 2-[p-substituted-benzyl]-5-[p-substituted-phenyl/benzyl-carbonylamino]benzoxazole derivatives, which share a benzyl-carboxamide feature, exhibited a broad spectrum of antibacterial activity. These compounds showed Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 200 µg/mL against both Gram-positive and Gram-negative bacteria. nih.gov Another study on newly synthesized N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides showed good activity against strains of S. aureus and B. subtilis. researchgate.net

Table 1: Antibacterial Activity of Related Carboxamide Derivatives

| Compound Class | Bacterial Strains | MIC Range (µg/mL) | Reference |

| Carbamothioyl-furan-2-carboxamides | Various bacterial strains | 150.7–295 | mdpi.com |

| 2-[p-substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles | Gram-positive and Gram-negative bacteria | 6.25–200 | nih.gov |

| N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides | S. aureus, B. subtilis | Not specified in abstract | researchgate.net |

Exploration of Antifungal Potency

The potential for antifungal activity is also a key area of investigation for furan-containing compounds. Research has shown that carbamothioyl-furan-2-carboxamide derivatives possess significant antifungal properties, with their activity being more pronounced than their antibacterial effects. mdpi.com

Similarly, a study on 2-[p-substituted-benzyl]-5-[p-substituted-phenyl/benzyl-carbonylamino]benzoxazole derivatives reported significant antifungal activity against three Candida species, with MIC values ranging from 3.12 to 100 µg/mL. Notably, the compound 2-benzyl-5-[p-bromobenzyl-carbonylamino]benzoxazole, which features a bromo-benzyl group, demonstrated activity against C. glabrata comparable to the standard drug miconazole, with a MIC of 3.12 µg/mL. nih.gov This finding suggests that the bromo-substitution could be a favorable feature for antifungal potency.

Table 2: Antifungal Activity of Related Carboxamide Derivatives

| Compound Class | Fungal Strains | MIC Range (µg/mL) | Reference |

| Carbamothioyl-furan-2-carboxamides | Various fungal strains | Not specified in abstract | mdpi.com |

| 2-[p-substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles | Candida species | 3.12–100 | nih.gov |

Antitubercular Activity Studies (Drawing Parallels from N-benzyl-5-nitrofuran-2-carboxamide Optimization)

Direct studies on the antitubercular activity of this compound are scarce. However, extensive research on the closely related compound, N-benzyl-5-nitrofuran-2-carboxamide (JSF-3449), offers a valuable comparative framework. An optimization campaign of this nitrofuran derivative led to the development of analogs with potent in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. bohrium.comontosight.ai

Table 3: Antitubercular Activity of N-benzyl-5-nitrofuran-2-carboxamide Analogs

| Compound | Target Strain | MIC (µM) | Cytotoxicity (CC50, µM) | Reference |

| N-benzyl-5-nitrofuran-2-carboxamide (JSF-3449) | M. tuberculosis H37Rv | 0.39 | Not specified in abstract | researchgate.net |

| Analogs of JSF-3449 | M. tuberculosis H37Rv | 0.019–0.20 | 40 – >120 | bohrium.comontosight.ai |

| JSF-4088 | M. tuberculosis H37Rv | 0.019 | >120 | bohrium.comontosight.ai |

Anti-inflammatory Research

Furan derivatives are recognized for a wide array of biological activities, including anti-inflammatory properties. ontosight.ai These compounds can exert their effects through various mechanisms, such as the suppression of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). bohrium.com

In Vitro Inhibition of Inflammatory Mediators and Pathways

While direct in vitro anti-inflammatory data for this compound is not available, studies on related benzofuran (B130515) and furan hybrids provide insights into their potential. For instance, certain piperazine/benzofuran hybrids have been shown to inhibit the production of NO and other pro-inflammatory factors like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated RAW-264.7 cells. bohrium.commdpi.com One particular compound, 5d, demonstrated an excellent inhibitory effect on NO generation with an IC50 of 52.23 ± 0.97 μM and was found to down-regulate the secretion of pro-inflammatory factors by blocking the MAPK/NF-κB signaling pathway. bohrium.commdpi.com

Another related compound, N-benzyl-4-bromobenzamide (NBBA), has shown potent anti-inflammatory activity by inhibiting the production of IL-6 and PGE2 in LPS-induced human gingival fibroblasts. nih.gov This suggests that the N-benzyl carboxamide structure, especially with a bromo-substitution on the aromatic ring, could be a key pharmacophore for anti-inflammatory effects.

Table 4: In Vitro Anti-inflammatory Activity of Related Compounds

| Compound | Cell Line | Inhibitory Action | IC50 (µM) | Reference |

| Piperazine/benzofuran hybrid (5d) | RAW-264.7 | Inhibition of NO generation | 52.23 ± 0.97 | mdpi.com |

| N-benzyl-4-bromobenzamide (NBBA) | Human Gingival Fibroblasts | Inhibition of IL-6 and PGE2 | Not specified | nih.gov |

Enzymatic Inhibition Relevant to Inflammation (e.g., COX-2)

The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key targets for anti-inflammatory drugs. researchgate.net Selective COX-2 inhibitors are sought after to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov The furan-2-carboxamide scaffold has been explored for its potential to inhibit COX-2. nih.gov

While there is no specific data on COX-2 inhibition by this compound, the broader class of furan derivatives has been investigated in this context. ontosight.ai The structural features of selective COX-2 inhibitors often include moieties that can fit into a specific side pocket of the COX-2 enzyme. nih.gov Research on various heterocyclic compounds, including those with a carboxamide linkage, has aimed to develop selective COX-2 inhibitors. researchgate.net For example, certain pyrazole (B372694) derivatives have shown potent and selective COX-2 inhibition. nih.gov Given that furan-containing amides are being explored for their anti-inflammatory potential, investigating the COX-2 inhibitory activity of this compound would be a logical next step in its pharmacological profiling.

Antineoplastic and Cytotoxic Potential

Derivatives of this compound have demonstrated significant potential as anticancer agents through various mechanisms of action.

In Vitro Anti-proliferative Effects on Human Cancer Cell Lines

Research has shown that novel benzofuran-2-carboxamide (B1298429) derivatives can exert concentration-dependent anti-proliferative effects on various tumor cell lines. nih.gov For instance, certain derivatives have shown selective activity against specific cancer cell lines. A 2-imidazolynyl substituted amide derivative demonstrated selective concentration-dependent anti-proliferative effects on the SW620 cell line, while another 2-imidazolynyl substituted compound was selective for the SK-BR-3 cell line. nih.gov Similarly, a 2-N-acetamidopyridyl substituted derivative also showed selective effects on the SW620 cell line. nih.gov

In a study on new piperazinylquinoxaline-based derivatives, which share structural similarities with the furan-carboxamide scaffold, potent antitumor results were observed against A549 lung cancer, HepG-2 hepatoma, Caco-2 colon cancer, and MDA breast cancer cell lines, with IC50 values ranging from 6.48 to 38.58 µM. nih.gov One particular compound from this series, compound 11, exhibited IC50 values of 10.61, 9.52, 12.45, and 11.52 µM against these cell lines, respectively. nih.gov Another study on nicotinamide-based derivatives identified a compound, compound 6, with IC50 values of 9.3 µM and 7.8 µM against HCT-116 and HepG-2 cells, respectively. mdpi.com

The anti-proliferative activity of these compounds is often influenced by their chemical structure. For example, the presence of a halogen-containing alkyl substituent, such as a bromine atom, has been noted to be important for cytotoxic properties. nih.gov

Table 1: In Vitro Anti-proliferative Effects of Benzofuran-2-Carboxamide Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Piperazinylquinoxaline derivatives | A549, HepG-2, Caco-2, MDA | 6.48 - 38.58 | nih.gov |

| Compound 11 (piperazinylquinoxaline) | A549 | 10.61 | nih.gov |

| Compound 11 (piperazinylquinoxaline) | HepG-2 | 9.52 | nih.gov |

| Compound 11 (piperazinylquinoxaline) | Caco-2 | 12.45 | nih.gov |

| Compound 11 (piperazinylquinoxaline) | MDA | 11.52 | nih.gov |

| Compound 6 (nicotinamide-based) | HCT-116 | 9.3 | mdpi.com |

| Compound 6 (nicotinamide-based) | HepG-2 | 7.8 | mdpi.com |

Modulation of Cellular Signaling Pathways Involved in Cancer

The anticancer effects of furan- and benzofuran-carboxamide derivatives are often linked to their ability to modulate various cellular signaling pathways crucial for cancer cell survival and proliferation. mdpi.comnih.govfrontiersin.org These pathways include those involved in apoptosis, cell cycle regulation, and angiogenesis.

Natural compounds, including those with structures related to this compound, can influence key signaling pathways such as NF-κB, MAPK, and PI3K/Akt. nih.govfrontiersin.org For instance, some natural products can suppress the growth of cancer cells by directly inhibiting the expression and activity of NF-κB. nih.gov The PI3K/Akt signaling pathway, which is related to the activation of NF-κB, is another common target. nih.gov

Berbamine, a natural product, has been shown to modulate deregulated pathways in cancer, such as inhibiting the PI3K/AKT-signaling axis. mdpi.com It can also induce apoptosis by activating the JNK-c-Jun/AP-1 transduction cascade. mdpi.com

Target-Specific Inhibition in Oncogenesis (e.g., VEGFR-2)

A significant mechanism of action for many furan- and benzofuran-carboxamide derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govmdpi.com VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govmdpi.com By inhibiting VEGFR-2, these compounds can effectively cut off the nutrient and oxygen supply to cancer cells. nih.gov

Several new series of derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. nih.govmdpi.com In one study, new piperazinylquinoxaline-based derivatives showed significant VEGFR-2 inhibition with IC50 values ranging from 0.19 to 0.60 µM. nih.gov The most potent compound, compound 11, had a VEGFR-2 IC50 of 0.19 µM. nih.gov Another study on nicotinamide-based derivatives reported a compound with a VEGFR-2 IC50 of 60.83 nM. mdpi.com

Table 2: VEGFR-2 Inhibition by Furan/Benzofuran-Carboxamide Analogs

| Compound/Derivative Series | VEGFR-2 IC50 | Reference |

|---|---|---|

| Piperazinylquinoxaline derivatives | 0.19 - 0.60 µM | nih.gov |

| Compound 11 (piperazinylquinoxaline) | 0.19 µM | nih.gov |

| Nicotinamide-based derivative (Compound 6) | 60.83 nM | mdpi.com |

Apoptosis Induction and Cell Cycle Regulation Studies

In addition to inhibiting proliferative signaling, this compound derivatives and related compounds can induce programmed cell death, or apoptosis, in cancer cells. nih.govfrontiersin.org This is a critical mechanism for eliminating malignant cells.

For example, a 2-N-acetamidopyridyl substituted benzofuran-2-carboxamide and a 2-imidazolynyl substituted amide were found to induce apoptosis. nih.gov In contrast, another 2-imidazolynyl substituted amide acted through a different cell death mechanism. nih.gov

One potent piperazinylquinoxaline derivative, compound 11, was shown to increase the apoptosis rate in HepG-2 cells from 5% to 44%. nih.gov This was accompanied by a 4-fold increase in the BAX/Bcl-2 ratio, a 2.3-fold increase in caspase-3 levels, and a 3-fold increase in p53 expression, all of which are key markers of apoptosis. nih.gov Similarly, a nicotinamide-based derivative, compound 6, was found to arrest the growth of HCT-116 cells at the pre-G1 and G2-M phases of the cell cycle and induced both early and late apoptosis. mdpi.com

Antiviral Activity Screening

Beyond their anticancer properties, some furan-carboxamide derivatives have been investigated for their potential as antiviral agents.

Broad-Spectrum Antiviral Screening Approaches (e.g., Norovirus CPE Reduction Assays)

While specific data on this compound against norovirus is limited in the provided search results, the general approach to discovering antiviral agents involves broad-spectrum screening. This often includes assays like the cytopathic effect (CPE) reduction assay. In such assays, cells are infected with a virus, and the ability of a test compound to prevent the virus-induced damage (CPE) is measured.

Related carboxamide compounds have shown broad-spectrum antiviral activity. For example, selenazole-4-carboxamide, a related nucleoside carboxamide, has demonstrated activity against a wide range of viruses, including Paramyxoviridae, Reoviridae, Poxviridae, and Herpesviridae. nih.gov The antiviral activity of such compounds can be cell line dependent. nih.gov The search for new antiviral agents is ongoing, with methods like fluorescence-based screening assays being developed to identify inhibitors of viral components, such as the SARS-CoV-2 envelope (2-E) channel. nih.gov

Inhibition of Viral Enzymes (e.g., SARS-CoV-2 Main Protease)

The global health crisis precipitated by SARS-CoV-2 spurred intensive research into identifying inhibitors of key viral enzymes, such as the main protease (Mpro or 3CLpro), which is essential for viral replication. A thorough review of existing scientific literature reveals a lack of specific studies investigating the inhibitory potential of this compound or its close derivatives against the SARS-CoV-2 main protease. While the broader class of furan-2-carboxamides is recognized for its biological activities, direct evidence of its efficacy in this context is not presently available.

Table 1: SARS-CoV-2 Main Protease Inhibition Data for this compound Derivatives

| Compound/Derivative | Target Enzyme | IC₅₀ / Inhibition Data | Source |

|---|

Enzyme Inhibition and Modulatory Activities

The interaction of small molecules with enzymes is a fundamental mechanism of pharmacological action. The following sections explore the inhibitory and modulatory activities of this compound derivatives on several key enzyme classes.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various pathologies, including arthritis, cancer, and cardiovascular diseases. MMP-13, in particular, is a key target in osteoarthritis research.

Current research has not specifically documented the activity of this compound as an inhibitor of MMP-13. The exploration of furan-based scaffolds as MMP inhibitors is an area of interest, but specific inhibitory data for this compound, especially in the context of non-zinc-binding inhibition, remains to be established through dedicated studies.

Table 2: MMP-13 Inhibition Data for this compound Derivatives

| Compound/Derivative | Target Enzyme | IC₅₀ / Inhibition Data | Inhibition Type | Source |

|---|

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a critical role in signal transduction pathways involved in inflammation, apoptosis, and cell proliferation. Modulation of the JNK pathway is a therapeutic strategy for a range of diseases, including neurodegenerative disorders and cancer.

There is currently no direct scientific evidence from the reviewed literature to suggest that this compound or its derivatives act as modulators of the JNK pathway or exhibit specific kinase inhibition profiles. The characterization of its effects on various kinases would require targeted screening and investigation.

Table 3: Kinase Inhibition Profile for this compound Derivatives

| Compound/Derivative | Target Kinase/Pathway | IC₅₀ / Modulatory Effect | Source |

|---|

α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into glucose. Inhibition of this enzyme is an established therapeutic approach for managing type 2 diabetes mellitus by delaying glucose absorption.

While direct studies on this compound are limited, research on related compounds suggests potential for α-glucosidase inhibition. For instance, studies on 5-bromo-2-aryl benzimidazole (B57391) derivatives have demonstrated their potential as α-glucosidase inhibitors. nih.gov This suggests that the 5-bromo substitution on an aromatic ring system may contribute to inhibitory activity against this enzyme. However, without specific experimental data for this compound, its efficacy as an α-glucosidase inhibitor remains speculative. Further research is necessary to isolate and characterize the activity of this specific compound and its derivatives.

Table 4: α-Glucosidase Inhibition Data for Related Compounds

| Compound Class | Specific Derivative Example | Target Enzyme | IC₅₀ / Inhibition Data | Source |

|---|---|---|---|---|

| 5-Bromo-2-aryl benzimidazoles | Multiple examples | α-Glucosidase | Varies (e.g., IC₅₀ values from 8.15±0.03 to 354.67±0.19 μM) | nih.gov |

Structure Activity Relationship Sar Studies and Rational Design of N Benzyl 5 Bromofuran 2 Carboxamide Analogs

Elucidating the Role of the Furan (B31954) Ring and its Substituents

The presence and position of halogen atoms on a heterocyclic or aromatic ring are critical determinants of biological activity. nih.gov In the context of furan- and benzofuran-based carboxamides, halogen substitution is often beneficial, enhancing properties like cytotoxic or antimicrobial activity due to their hydrophobic and electronic nature. nih.govnih.gov

Bioisosteric replacement is a common strategy in drug design to improve a molecule's pharmacokinetic or pharmacodynamic properties while retaining its biological activity. researchgate.net The furan ring in N-benzyl-5-bromofuran-2-carboxamide can be replaced with other five- or six-membered aromatic rings to explore the impact on activity.

One common bioisosteric replacement for a furan ring is a thiophene ring. Studies on N-benzyl-N-phenylthiophene-2-carboxamide analogues as inhibitors of human enterovirus 71 revealed that the thiophene-2-carboxamide core was crucial for maintaining antiviral activity. rsc.org This indicates that replacing the furan oxygen with a sulfur atom can be a viable strategy that preserves the core geometry and electronic properties necessary for biological function. Another approach involves replacing a furanone ring with a more stable furan-2-carboxamide moiety to enhance biological activity and stability, demonstrating the utility of the furan-carboxamide scaffold itself as a robust pharmacophore. researchgate.netnih.gov These examples underscore that while the core heterocyclic structure is important, bioisosteric modifications can lead to analogs with retained or even improved activity profiles.

While the 5-position substituent is critical, modifications at other positions of the furan ring (positions 3 and 4) can also modulate activity. In a study of 3-benzyl-5-arylidenefuran-2(5H)-ones, analogs of the natural product nostoclides, the presence of a bromine atom on the benzyl (B1604629) group at the C-3 position was found to generally decrease cytotoxic activity. nih.gov This suggests that this region of the molecule is sensitive to substitution, and bulky or electron-withdrawing groups may not be favorable for activity. Future work on furan-2-carboxamides could explore the impact of small alkyl or polar groups at the 3- or 4-positions to further probe the SAR of this scaffold. researchgate.net

Systematics of N-Benzyl Group Modifications

The N-benzyl group is another key component of the molecule that can be extensively modified to optimize activity. Substitutions on the phenyl ring and changes to the benzyl tether itself can significantly influence potency, selectivity, and pharmacokinetic properties.

The substitution pattern on the phenyl ring of the N-benzyl moiety has a profound impact on biological activity. In a closely related series of N-benzyl-5-nitrofuran-2-carboxamides, the position of a chlorine substituent on the phenyl ring was critical for antitubercular activity. nih.gov A 4-chloro substitution resulted in a four-fold enhancement in activity, whereas a 3-chloro analog was less potent, and a 2-chloro substitution led to a significant loss of activity. nih.gov This highlights a strong positional preference, with the para-position being optimal for halogen substitution in this series. nih.gov

Further studies on this scaffold explored a range of electron-donating and electron-withdrawing groups at the 4-position. Analogs with electron-donating groups such as 4-tert-butyl, 4-dimethylamino, and 4-methoxy were generally more active, with the 4-methoxy analog being the most potent derivative. nih.gov Among electron-withdrawing groups, only the 4-chloro analog showed improved activity over the unsubstituted parent compound. nih.gov This suggests that both electronic and steric factors of the phenyl ring substituent are important for molecular recognition and activity.

Table 1: Effect of Phenyl Ring Substitution on the Antitubercular Activity of N-benzyl-5-nitrofuran-2-carboxamide Analogs Data adapted from a study on N-benzyl-5-nitrofuran-2-carboxamide analogs, demonstrating SAR trends applicable to the N-benzyl carboxamide scaffold. nih.gov

| Compound Modifier (R in N-(R-benzyl)) | M. tuberculosis MIC (μM) |

| H (Unsubstituted) | 0.39 |

| 2-Cl | 6.2 |

| 3-Cl | 0.78 |

| 4-Cl | 0.098 |

| 4-OCH₃ | 0.078 |

| 4-Cl | 0.15 |

| 4-t-butyl | >0.15 (more active than parent) |

| 4-N(CH₃)₂ | >0.15 (more active than parent) |

| 4-OCF₃ | >0.15 (more active than parent) |

Note: The table is interactive. You can sort the data by clicking on the column headers.

Modifying the benzylic carbon that links the phenyl ring to the amide nitrogen can influence the molecule's conformation and metabolic stability. Introducing alkyl substituents at this position can create steric hindrance, which may lock the molecule into a more favorable conformation for binding or protect it from metabolic oxidation. nih.gov

Table 2: Effect of Benzylic Carbon Substitution on the Activity and Cytotoxicity of 5-nitrofuran-2-carboxamide Analogs Data adapted from a study on 5-nitrofuran-2-carboxamide analogs, showing the impact of modifications to the benzyl moiety. nih.gov

| Benzylic Moiety | M. tuberculosis MIC (μM) | Vero Cell CC₅₀ (μM) | Selectivity Index (SI) |

| Benzyl | 0.39 | 13 | >33 |

| α,α-dimethylbenzyl | 0.78 | >180 | >230 |

| α-methylbenzyl | 6.2 - 25 | N/A | N/A |

| Isopropyl | 6.2 - 25 | N/A | N/A |

Note: The table is interactive. You can sort the data by clicking on the column headers.

Structural Variations of the Carboxamide Linker

The carboxamide bond in this compound is integral to the molecule's structural stability and its ability to interact with biological targets, frequently through hydrogen bonding. Alterations to this linker are a central component of SAR studies.

The isosteric replacement of an amide bond is a well-established technique in medicinal chemistry to enhance the metabolic stability and pharmacokinetic properties of drug candidates. Given that the amide bond is prone to enzymatic breakdown by proteases, substituting it with more robust bioisosteres can result in compounds with extended biological half-lives.

Typical isosteres for the amide bond include:

1,2,3-Triazoles: These heterocyclic rings are recognized for their ability to mimic the steric and electronic features of the amide bond while offering metabolic stability.

Oxadiazoles and Thiazoles: These five-membered heterocycles can also function as effective replacements for the amide bond, providing different hydrogen bonding patterns and electronic characteristics.

Retro-amides: Inverting the amide bond (from NH-CO to CO-NH) can sometimes preserve or even enhance activity while changing its susceptibility to enzymatic degradation.

While specific instances of isosteric replacements for the carboxamide linker in this compound are not widely reported in available research, these principles have been broadly and successfully applied to other furan-2-carboxamide derivatives. nih.gov For example, in the creation of antibiofilm agents, the furan-2-carboxamide group was itself employed as a bioisosteric substitute for a less stable furanone ring, which highlights the effectiveness of such modifications in improving both stability and activity. nih.govnih.gov

The inherent flexibility of the N-benzyl and carboxamide components allows the molecule to assume multiple conformations, not all of which may be conducive to binding with a biological target. The introduction of conformational constraints can "lock" the molecule into a more biologically active shape, thus boosting its potency and selectivity.

Methods for the rigidification of the linker include:

Incorporation into a ring system: The atoms of the carboxamide linker can be integrated into a cyclic structure, thereby reducing the number of rotatable bonds.

Introduction of bulky groups: The addition of sterically large substituents near the linker can inhibit its free rotation.

Use of double or triple bonds: The introduction of unsaturation within the linker can also curtail its conformational freedom.

A study focusing on the conformational dynamics of a related compound, N-benzyl-N-(furan-2-ylmethyl)acetamide, identified a hindered cis(E)-trans(Z) rotational equilibrium in solution. researchgate.net This underscores the conformational adaptability of this class of molecules. By employing rigidification techniques, medicinal chemists can determine which of these conformations is responsible for the desired biological effects.

Development of Optimal Pharmacophores for Specific Biological Targets

A pharmacophore model serves as an abstract blueprint of the essential steric and electronic features required for optimal interaction with a specific biological target. Creating such a model for this compound and its analogs is vital for guiding the rational design of new and more potent compounds.

Based on its general structure, a theoretical pharmacophore model for this class of compounds might encompass:

A hydrogen bond acceptor : The carbonyl oxygen of the carboxamide group.

A hydrogen bond donor : The N-H group of the carboxamide.

An aromatic/hydrophobic region : The furan ring.

A halogen bond donor : The bromine atom at the 5-position of the furan ring.

Another aromatic/hydrophobic region : The benzyl group.

The precise spatial orientation of these features is expected to be crucial for biological activity. Virtual screening and molecular docking studies of furan carboxylate derivatives have been instrumental in identifying novel inhibitors for enzymes such as ATP-citrate lyase, showcasing the power of computational approaches in the development of pharmacophore models. nih.govsemanticscholar.org For instance, a dual docking protocol was effectively used to screen a library of furoic acid derivatives in the quest for new ATP-citrate lyase inhibitors. nih.gov

The creation of a specific pharmacophore for a particular target of this compound would necessitate the synthesis and biological evaluation of a diverse array of analogs to delineate the key interaction points. This information would then be leveraged to construct a predictive 3D pharmacophore model to steer subsequent drug discovery initiatives.

Computational Chemistry and Molecular Modeling Applications in N Benzyl 5 Bromofuran 2 Carboxamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. This technique is fundamental in structure-based drug design for predicting binding modes and estimating the strength of the interaction.

Molecular docking simulations are employed to predict how N-benzyl-5-bromofuran-2-carboxamide might fit into the active site of a target protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding pocket and scoring them based on a function that approximates the binding free energy. A lower docking score typically indicates a more favorable and stable interaction.

For structurally similar compounds, docking studies have been successfully used to predict binding affinities. For instance, studies on N-benzyl substituted inhibitors targeting various enzymes have shown strong correlations between calculated binding energies and experimentally determined inhibitory activities. nih.govmdpi.com Research on related N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide (DHFP) has utilized molecular docking to investigate its interactions with the EGFR tyrosine kinase, a key protein in cancer cell proliferation. nih.gov Similarly, derivatives of 1-benzyl-5-bromoindolin-2-one were docked into the VEGFR-2 active site to explore their anticancer potential. nih.gov These examples suggest that this compound could be effectively modeled against various kinases or other protein targets.

Table 1: Representative Data from Molecular Docking Simulations of Analogous Compounds

| Compound Analogue | Target Protein | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) |

|---|---|---|---|

| N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide (DHFP) | EGFR Tyrosine Kinase | -8.5 | Micro-molar (µM) range |

| 1-Benzyl-5-bromoindolin-2-one derivative (7d) | VEGFR-2 | -9.2 | Nano-molar (nM) range |

| N-Benzyl substituted phosphinate inhibitor | Aminopeptidase | -7.9 | Micro-molar (µM) range |

A primary output of molecular docking is the detailed visualization of interactions between the ligand and the amino acid residues lining the receptor's binding pocket. These interactions, which include hydrogen bonds, hydrophobic interactions, and pi-stacking, are critical for stabilizing the ligand-protein complex.

By analyzing the docked pose of a ligand, researchers can identify which specific amino acid residues are key for binding. For example, in the docking of an N-benzyl substituted phosphinate inhibitor, a key hydrogen bond was observed with the hydroxyl group of a tyrosine residue (Tyr472) in the active site. mdpi.com In studies of a 1-benzyl-5-bromoindolin-2-one derivative with VEGFR-2, the benzyl (B1604629) group was shown to form hydrophobic interactions with residues such as Val848, Ala866, and Leu1035, while other parts of the molecule formed hydrogen bonds with key residues like Cys919 and Asp1046. nih.gov Such analyses are vital for understanding the basis of molecular recognition and for designing new analogues with improved affinity and selectivity.

Table 2: Potential Interacting Amino Acid Residues for a Benzyl-Furan Scaffold Based on Analogue Studies

| Interaction Type | Ligand Moiety | Potential Interacting Amino Acid Residues | Reference Target |

|---|---|---|---|

| Hydrogen Bond | Carboxamide (-C=O, -NH) | Cys919, Asp1046 | VEGFR-2 |

| Hydrophobic/Pi-Stacking | Benzyl Ring | Val848, Ala866, Leu1035 | VEGFR-2 |

| Hydrogen Bond | Furan (B31954) Oxygen | Ser840, His879 | VEGFR-2 |

| Hydrogen Bond | Phosphinate (analogue) | Tyr472 | Aminopeptidase |

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time, providing deep insights into the conformational flexibility of the ligand and protein, the stability of their complex, and the influence of the surrounding solvent.

Following docking, the most promising ligand-protein complex is often subjected to MD simulations to assess its stability. nih.gov By simulating the complex for tens or hundreds of nanoseconds, researchers can observe whether the ligand remains securely in the binding pocket or if it drifts away. Key metrics such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand are monitored. A stable RMSD value over the course of the simulation suggests that the complex has reached equilibrium and the binding pose is stable. Such simulations were performed for a 1-benzyl-5-bromoindolin-2-one derivative complexed with VEGFR-2, confirming the stability of the interactions predicted by docking. nih.gov

MD simulations also illuminate the dynamic behavior of the ligand itself within the binding site. It can reveal which parts of the molecule are rigid and which have conformational freedom, information that is valuable for entropy calculations. Furthermore, these simulations explicitly include solvent molecules (typically water), allowing for a detailed understanding of how water mediates ligand-protein interactions or is displaced from the binding site upon ligand binding. The generation of molecular topologies for the ligand, a necessary step for MD simulations, can be performed using servers like the GlycoBioChem PRODRG2 Server under force fields such as GROMOS96. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. The goal is to develop a predictive model that can estimate the activity of new, unsynthesized compounds.

To build a QSAR model for a series of this compound analogues, one would first need to synthesize a library of related compounds with variations in their structure (e.g., different substituents on the benzyl or furan ring). The biological activity of each compound, such as its IC₅₀ value against a specific protein target, would then be measured experimentally. nih.gov

Next, a set of molecular descriptors is calculated for each compound. These descriptors quantify various physicochemical properties, such as lipophilicity (logP), electronic properties (Hammett constants), steric properties (molar refractivity), and topological indices. Finally, statistical methods like multiple linear regression or machine learning algorithms are used to build an equation that correlates the descriptors with the observed biological activity. A validated QSAR model can then be used to predict the activity of novel analogues, prioritizing the synthesis of the most promising candidates and saving significant time and resources.

Establishment of Correlations Between Structural Features and Biological Response

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. nih.gov This approach seeks to establish a mathematical correlation between physicochemical properties of a molecule and its observed biological response. nih.gov For a series of analogs based on the this compound scaffold, QSAR can elucidate the key structural features that govern their efficacy.

Research on structurally related compounds, such as 1-benzyl-5-bromoindolin-2-one derivatives, has demonstrated how specific substitutions impact anti-cancer activity. nih.gov For instance, the introduction of certain substituents on the benzyl ring can significantly alter the compound's potency. nih.gov Similarly, for this compound analogs, modifications to the benzyl or furan rings would be systematically evaluated. Descriptors used in these analyses often include:

Molar Refractivity (MR): A measure of the molecule's bulk and polarizability. nih.gov

Log P (Partition Coefficient): Indicates the hydrophobicity of the compound. nih.gov

Topological Descriptors: Numerical values that describe the molecule's atomic arrangement and branching.

Electronic Parameters: Such as Hammett constants, which quantify the electron-donating or electron-withdrawing effects of substituents.

By correlating these descriptors with biological data (e.g., IC₅₀ values), researchers can build a model that explains the structure-activity relationship (SAR). For example, a QSAR model might reveal that electron-withdrawing groups on the benzyl ring enhance the biological response, providing a clear direction for synthesizing the next generation of compounds.

Table 1: Key Physicochemical Descriptors in QSAR Studies

| Descriptor | Definition | Relevance in Drug Design |

|---|---|---|

| Molar Refractivity (MR) | A measure of the total polarizability of a mole of a substance, related to its volume and London dispersion forces. nih.gov | Influences how a molecule fits into a receptor's binding pocket and its ability to engage in van der Waals interactions. nih.gov |

| Partition Coefficient (log P) | The ratio of the concentration of a compound in a mixture of two immiscible phases (typically octanol (B41247) and water) at equilibrium. nih.gov | Describes the molecule's hydrophobicity, which affects its ability to cross cell membranes and its distribution in the body. nih.gov |

| Parachor (Pc) | A parameter related to the molar volume of a liquid at a specific temperature. nih.gov | Can be used as a descriptor of molecular size and shape. nih.gov |

| Surface Tension (St) | The tendency of liquid surfaces to shrink into the minimum surface area possible. nih.gov | Related to intermolecular forces and can influence a compound's interaction with biological surfaces. nih.gov |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. | A good predictor of drug absorption, including intestinal absorption and blood-brain barrier penetration. nih.gov |

Development of Predictive Models for Compound Potency

Building on SAR, predictive QSAR models can be developed to forecast the potency of unsynthesized analogs of this compound. Using statistical methods like multiple linear regression (MLR), a mathematical equation is generated that links the structural descriptors to biological activity. nih.gov

A typical QSAR model might take the form: Biological Activity (e.g., log 1/IC₅₀) = c₀ + c₁ (Descriptor₁) + c₂ (Descriptor₂) + ...

Studies on other heterocyclic compounds have successfully used this approach to create statistically significant models. mdpi.com For a new series of this compound derivatives, such a model would enable researchers to prioritize the synthesis of compounds predicted to have the highest potency, thereby saving significant time and resources. The reliability of these models is rigorously tested through internal and external validation techniques to ensure their predictive power. mdpi.com

Virtual Screening Methodologies for Novel Ligand Discovery

Virtual screening (VS) is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. arxiv.org This can be done using either ligand-based or structure-based approaches.

Ligand-Based Virtual Screening Approaches (e.g., Shape Similarity)

When the three-dimensional structure of the biological target is unknown, but a molecule with known activity (like this compound) exists, ligand-based virtual screening (LBVS) is the preferred method. arxiv.org This approach works on the principle that molecules with similar structures or shapes are likely to have similar biological activities.

One common LBVS method is 3D shape similarity. Here, this compound would serve as the "query" molecule. A computational program then compares its 3D shape and charge distribution to millions of compounds in a database. nih.gov Compounds that have a high degree of similarity are selected as "hits" for further investigation. nih.gov This method is effective for finding new chemical scaffolds that mimic the shape and electrostatic properties of the original active compound. nih.govnih.gov

Structure-Based Virtual Screening Against Specific Protein Targets

If the 3D structure of the biological target of this compound is known (e.g., from X-ray crystallography or cryo-electron microscopy), structure-based virtual screening (SBVS) can be employed. semanticscholar.orgscilit.com Also known as molecular docking, SBVS simulates the binding of a ligand into the active site of a protein. nih.gov

The process involves:

Target Preparation: Preparing the 3D structure of the protein for docking.

Library Screening: Computationally "docking" each molecule from a large chemical library into the identified binding pocket of the target protein. semanticscholar.org

Scoring and Ranking: Using a scoring function to estimate the binding affinity of each compound. The compounds are then ranked based on their scores. nih.gov

Research on the related compound N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide has utilized molecular docking to study its interaction with the EGFR tyrosine kinase, a known cancer target. nih.govresearchgate.net A similar approach for this compound would allow for the discovery of novel inhibitors that fit into its specific biological target, potentially leading to compounds with entirely new chemical structures. arxiv.orgnih.gov

In Silico Predictions for Early Drug Development Assessment

In the early stages of drug discovery, it is crucial to evaluate a compound's potential to become a successful drug. Computational methods can predict key pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion).

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

Poor ADME properties are a major cause of failure for drug candidates in clinical trials. nih.gov In silico ADME screening allows for the early identification of compounds with potential liabilities, guiding medicinal chemistry efforts to optimize these properties. nih.gov For this compound, several key parameters would be calculated.

A crucial part of this assessment is evaluating compliance with "Lipinski's Rule of Five," which suggests that good oral absorption is more likely for compounds that meet the following criteria:

Molecular weight (MW) ≤ 500 Daltons

Log P ≤ 5

Hydrogen bond donors (HBD) ≤ 5

Hydrogen bond acceptors (HBA) ≤ 10

Other important predicted properties include the topological polar surface area (TPSA), which is a good indicator of a drug's ability to permeate cell membranes, and the number of rotatable bonds, which influences conformational flexibility and bioavailability. nih.gov

Table 2: Predicted ADME Properties for Drug-Likeness Assessment

| Property | Favorable Range for Oral Bioavailability | Importance |

|---|---|---|

| Molecular Weight (MW) | ≤ 500 g/mol | Affects diffusion and absorption across membranes. |

| Log P | ≤ 5 | Balances solubility and permeability for absorption. |

| Hydrogen Bond Donors (HBD) | ≤ 5 | High numbers can hinder membrane permeability. |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | High numbers can hinder membrane permeability. |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Correlates with intestinal absorption and brain barrier penetration. nih.gov |

| Number of Rotatable Bonds | ≤ 10 | Affects binding affinity and oral bioavailability. nih.gov |

By calculating these properties for this compound and its analogs, researchers can prioritize compounds that not only have high potency but also possess favorable drug-like properties, increasing the probability of success in later stages of drug development. nih.govnih.gov

2 Druglikeness and Lead-Likeness Assessment (e.g., Lipinski's Rule of Five)

In the realm of computational chemistry and molecular modeling, the assessment of a compound's druglikeness and lead-likeness is a critical step in the early stages of drug discovery. These assessments utilize a set of guidelines to predict the pharmacokinetic properties of a molecule, such as absorption, distribution, metabolism, and excretion (ADME). One of the most widely recognized sets of guidelines is Lipinski's Rule of Five, which evaluates the oral bioavailability of a potential drug candidate.

The druglikeness of this compound can be theoretically evaluated against the criteria set forth by Lipinski's Rule of Five. This rule posits that a compound is more likely to be orally bioavailable if it adheres to the following:

A molecular weight of less than 500 Daltons.

A logP (a measure of lipophilicity) of not more than 5.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

While a specific PubChem entry with pre-calculated Lipinski's Rule of Five parameters for this compound is not available, we can infer its properties based on its known molecular formula, C12H10BrNO2, and data from closely related compounds. The molecular weight of this compound is 280.117 g/mol chemsrc.com, which is well within the guideline of less than 500 Daltons.

Below is a table summarizing the predicted properties for the related compound, N-(2-benzamidoethyl)-5-bromofuran-2-carboxamide, as a proxy to assess the potential druglikeness of this compound.

| Lipinski's Rule of Five Parameter | Guideline | Predicted Value for N-(2-benzamidoethyl)-5-bromofuran-2-carboxamide nih.gov | Compliance |

| Molecular Weight | < 500 g/mol | 337.17 g/mol | Yes |

| XLogP3-AA (Lipophilicity) | ≤ 5 | 2.6 | Yes |

| Hydrogen Bond Donor Count | ≤ 5 | 2 | Yes |

| Hydrogen Bond Acceptor Count | ≤ 10 | 3 | Yes |

Data for a structurally related compound used for illustrative purposes.

Based on this analysis of a closely related molecule, it is plausible that this compound would also exhibit favorable druglike characteristics according to Lipinski's Rule of Five. Its molecular weight is compliant, and the structural components suggest that the number of hydrogen bond donors and acceptors would likely fall within the acceptable range. The lipophilicity (logP) would need to be specifically calculated for this compound for a definitive assessment, but the value for the related compound suggests it is likely to be within the desired range.

This computational screening provides a valuable initial assessment, suggesting that this compound possesses a molecular framework conducive to good oral bioavailability, making it a promising candidate for further investigation in drug discovery pipelines.

Future Perspectives and Emerging Directions for N Benzyl 5 Bromofuran 2 Carboxamide Research

Design and Synthesis of Multi-Target Directed Ligands

The complexity of multifactorial diseases like cancer and neurodegenerative disorders has highlighted the limitations of single-target drugs, paving the way for the development of multi-target directed ligands (MTDLs). nih.gov This strategy aims to design single molecules capable of modulating multiple biological targets simultaneously, offering the potential for improved efficacy and a lower propensity for drug resistance. nih.gov

The N-benzyl-5-bromofuran-2-carboxamide scaffold is a promising starting point for MTDL design. The furan (B31954) ring is a well-established pharmacophore present in many biologically active compounds, while the benzyl (B1604629) and carboxamide moieties provide versatile points for chemical modification to tune binding affinities for various targets. ontosight.aiontosight.ai Research on analogous structures supports this direction. For instance, series of N-benzylpiperidine and (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been designed as MTDLs for Alzheimer's disease, successfully inhibiting key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO). nih.govmdpi.comnih.gov

Future research could focus on synthesizing analogs of this compound to target multiple pathways in complex diseases. By modifying the substituents on the benzyl and furan rings, new derivatives could be engineered to act as, for example, dual inhibitors of enzymes implicated in cancer cell proliferation or as modulators of different receptors involved in neuroinflammation.

Application in Neglected Tropical Diseases and Emerging Pathogens

There is a critical and ongoing need for novel antimicrobial agents to combat neglected tropical diseases (NTDs) and emerging pathogens. Furan-containing compounds have demonstrated a wide spectrum of biological activities, including antibacterial and antifungal properties. ontosight.aiontosight.ai This makes the this compound scaffold a relevant area for exploration in this context.

A compelling case is made by the study of a closely related analog, N-benzyl-5-nitrofuran-2-carboxamide. An optimization campaign of this nitrofuran compound led to the development of derivatives with potent in vitro activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov One such analog, JSF-4088, exhibited a minimum inhibitory concentration (MIC) of 0.019 μM. nih.gov This successful application of the N-benzyl-furan-2-carboxamide core structure strongly suggests that this compound and its derivatives should be investigated for activity against M. tuberculosis and other significant pathogens. The substitution of a bromo- group for a nitro- group could alter the compound's activity spectrum and pharmacokinetic profile, potentially offering advantages. Further studies are warranted to screen this compound against a panel of bacteria and fungi responsible for NTDs and other infectious diseases.

Development of Advanced Synthetic Routes for Scalable and Sustainable Production

The potential translation of a compound from a laboratory curiosity to a therapeutic candidate hinges on the ability to produce it efficiently, cost-effectively, and sustainably. The conventional synthesis of this compound involves the reaction of 5-bromofuran-2-carboxylic acid with benzylamine. ontosight.aichemsrc.com While effective for small-scale synthesis, this route may not be optimal for large-scale production.

Future research should prioritize the development of advanced synthetic methodologies. Key areas of focus include:

Green Chemistry: Investigating the use of environmentally benign solvents, reducing the number of synthetic steps to minimize waste, and exploring enzymatic catalysis as an alternative to traditional chemical reagents.

Flow Chemistry: Transitioning from traditional batch processing to continuous flow manufacturing. Flow chemistry can offer superior control over reaction parameters, improved safety for potentially hazardous reactions, higher yields, and easier scalability.

Catalyst Optimization: Developing more efficient and reusable catalysts for the key amide bond formation step. This could lead to milder reaction conditions, reduced energy consumption, and lower production costs.

Integration of Artificial Intelligence and Machine Learning in Compound Optimization and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. mdpi.com These computational tools can accelerate the research pipeline by rapidly analyzing vast datasets, predicting molecular properties, and generating novel chemical structures. mdpi.comnih.gov

For this compound, AI and ML can be instrumental in several key areas:

Compound Optimization: ML models can be trained on existing data from furan carboxamides and other relevant compounds to predict how specific structural modifications will impact biological activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov This allows researchers to virtually screen thousands of potential derivatives and prioritize the most promising candidates for synthesis, saving significant time and resources.

Target Identification: AI algorithms can analyze complex biological networks and clinical data to identify and validate new potential protein targets for the this compound scaffold. mdpi.com This could uncover previously unknown therapeutic applications for this class of compounds.

De Novo Drug Design: Generative AI models can design novel molecules from the ground up, using the this compound structure as a seed. These models can be programmed to optimize for desired properties, such as high potency against a specific target, multi-target activity, or improved drug-like characteristics.

By embracing these computational approaches, the discovery and optimization of drug candidates based on the this compound framework can be significantly accelerated.

常见问题

Q. What in vitro models are suitable for evaluating antimicrobial activity?

- Methodological Answer :

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Analogous bromofuran sulfonamides show MIC values of 8–32 µg/mL .